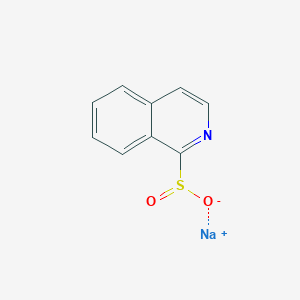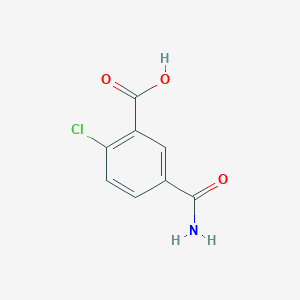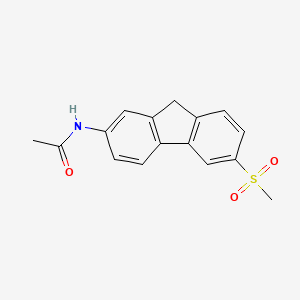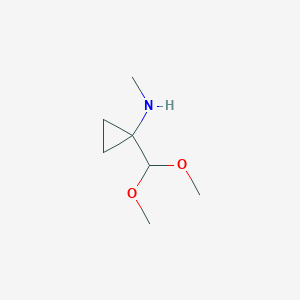
1-(Dimethoxymethyl)-N-methylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a dimethoxymethyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the dimethoxymethyl and N-methylamine groups. One common method involves the reaction of cyclopropanecarboxaldehyde with methanol in the presence of an acid catalyst to form the dimethoxymethyl group. This intermediate is then reacted with methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol or cyclopropylamine derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Dimethoxymethyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to nucleophilic sites or forming covalent bonds with target molecules.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-N-methylcyclopropanamine
- 1-(Ethoxymethyl)-N-methylcyclopropanamine
- 1-(Dimethoxymethyl)-N-ethylcyclopropanamine
Comparison: 1-(Dimethoxymethyl)-N-methylcyclopropanamine is unique due to the presence of two methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-8-7(4-5-7)6(9-2)10-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
PTQFDKODCPJXAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


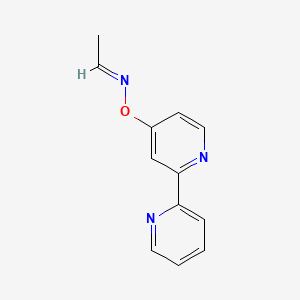
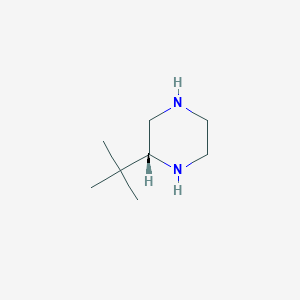





![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
